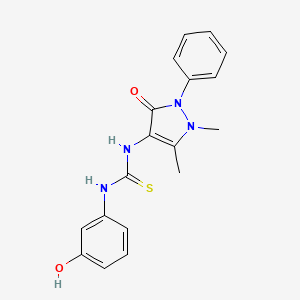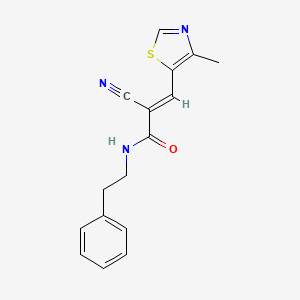
1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one is a laboratory chemical . It is not considered hazardous by the 2012 OSHA Hazard Communication Standard . It is used in laboratory settings and is not recommended for food, drug, pesticide, or biocidal product use .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature . For example, 1-adamantylcarbonylamides and (±)-10-camphorsulfonyl amides were obtained upon coupling the commercially available 1-adamantylcarboxylic acid and (±)-10-camphorsulfonyl chloride with 2-phenylthiazol-4-ethylamine .Molecular Structure Analysis
The molecular structure of 1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR spectra can be recorded to determine the chemical shifts of the protons and carbons in the molecule .Wissenschaftliche Forschungsanwendungen
Synthesis of Thiazolidinones and Thiazoles
The condensation of γ-bromodypnone with thiocarbamides, including thiourea and N,N'-diphenylthiourea, leads to the formation of thiazolidin-2-ones and 4,5-dihydro-1,3-thiazol-2-amines. These compounds result from nucleophilic substitution of the halogen atom and Michael addition, showcasing the utility of 1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one hydrobromide in synthesizing diverse heterocyclic compounds with potential biological activity. Such reactions provide a pathway for developing new chemical entities with varied applications in pharmaceutical and material sciences (Potikha, Turov, & Kovtunenko, 2008).
Formation of Pyrazolines and Thiazole Derivatives
Synthetic routes involving this compound contribute to the creation of hydroxy pyrazolines and related thiazole derivatives. These processes underscore the chemical versatility and reactivity of such compounds in forming structures with significant pharmacological potential. The characterization of these compounds through various spectroscopic techniques confirms their identity and purity, serving as foundational research for future drug development efforts (Parveen, Iqbal, & Azam, 2008).
Development of Anticancer Agents
The compound's application extends to the synthesis of dihydropyrazolyl bisthiazole derivatives, which have shown potential as anticancer agents. This research highlights the possibility of utilizing this compound in the development of novel therapeutics targeting various cancer cell lines. The evaluation of these compounds against human cancer cell lines, accompanied by molecular docking studies, provides insights into their mechanism of action and therapeutic potential (Varluvothu, Vaarla, Kesharwani, & Leelavathi, 2022).
Antimicrobial and Antifungal Activities
Further expanding its utility, derivatives of this compound have been explored for their antimicrobial and antifungal properties. Synthesis of novel compounds incorporating the thiazole moiety has demonstrated effectiveness against various bacterial and fungal strains, suggesting the potential of these compounds in addressing infectious diseases. The antimicrobial screening results indicate the promise of these chemical entities in therapeutic applications, warranting further investigation into their bioactivity profile (Abdelhamid, Abdelall, Abdel-Riheem, & Ahmed, 2010).
Safety and Hazards
1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one is not considered hazardous according to the 2012 OSHA Hazard Communication Standard . In case of eye contact or skin contact, rinse immediately with plenty of water and get medical attention . If inhaled or ingested, remove to fresh air or clean mouth with water, and get medical attention if symptoms occur .
Zukünftige Richtungen
The future directions for research on 1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-one could involve further optimization to reduce cytotoxicity and to develop a more drug-like profile . Additionally, more studies could be conducted to explore its potential biological activities and applications in various fields.
Eigenschaften
IUPAC Name |
1-(2-phenyl-1,3-thiazol-4-yl)ethanone;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NOS.BrH/c1-8(13)10-7-14-11(12-10)9-5-3-2-4-6-9;/h2-7H,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRHCKSTPIJUNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CSC(=N1)C2=CC=CC=C2.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Ethyl-N-[3-hydroxy-3-(naphthalen-1-YL)propyl]thiophene-2-sulfonamide](/img/structure/B2828729.png)
![[1-(2-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2828730.png)
![N-[1-(1-Methylpiperidin-4-yl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2828731.png)


![1-[4-(Piperidin-1-ylmethyl)phenyl]-4-(trifluoromethyl)piperidine](/img/structure/B2828737.png)


![2-[(3-Bromo-5-chlorophenyl)methylsulfinyl]acetic acid](/img/structure/B2828742.png)
![4-chloro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2828743.png)
![2-methyl-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]benzamide](/img/structure/B2828746.png)


![2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2828752.png)